molecular formula C16H21NS B1580430 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene CAS No. 92412-67-4

1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene

Cat. No.: B1580430
CAS No.: 92412-67-4
M. Wt: 259.4 g/mol
InChI Key: IPCQSBSEIBDYIY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene typically involves the reaction of 4-(trans-4-propylcyclohexyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

[ \text{4-(trans-4-propylcyclohexyl)aniline} + \text{thiophosgene} \rightarrow \text{this compound} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of various adducts.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic ring can undergo typical electrophilic aromatic substitution reactions.

Common reagents used in these reactions include nucleophiles such as amines and alcohols, and conditions often involve mild temperatures and solvents like dichloromethane .

Scientific Research Applications

1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, such as amines and thiols, present in biological molecules. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules .

Comparison with Similar Compounds

1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene can be compared with other isothiocyanate-containing compounds, such as:

    Phenyl isothiocyanate: A simpler aromatic isothiocyanate, used in similar bioconjugation applications.

    Allyl isothiocyanate: Known for its presence in mustard oil, it has different reactivity due to the presence of an alkene group.

    Benzyl isothiocyanate: Another aromatic isothiocyanate, used in various chemical syntheses.

The uniqueness of this compound lies in its liquid crystal properties and the presence of a cyclohexyl group, which imparts distinct physical and chemical characteristics .

Properties

IUPAC Name

1-isothiocyanato-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NS/c1-2-3-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-12-18/h8-11,13-14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCQSBSEIBDYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344241
Record name 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92412-67-4
Record name 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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